molecular formula C20H31KO6S B12685529 Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 94159-70-3

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B12685529
CAS No.: 94159-70-3
M. Wt: 438.6 g/mol
InChI Key: NWVSKTMYVSTIIO-UHFFFAOYSA-M
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Description

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity, and a sulphonate group, which enhances its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate sulphonating agent. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the sulphonation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to maximize yield and purity, often involving steps such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced phenolic derivatives from reduction, and various substituted phenolic compounds from substitution reactions .

Scientific Research Applications

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a wide range of scientific research applications:

Mechanism of Action

The antioxidant activity of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The sulphonate group enhances the compound’s solubility, allowing it to interact more effectively with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is unique due to its sulphonate group, which enhances its solubility in water. This makes it particularly useful in applications where water solubility is essential, such as in certain biological and medical research contexts .

Properties

CAS No.

94159-70-3

Molecular Formula

C20H31KO6S

Molecular Weight

438.6 g/mol

IUPAC Name

potassium;3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]propane-1-sulfonate

InChI

InChI=1S/C20H32O6S.K/c1-19(2,3)15-12-14(13-16(18(15)22)20(4,5)6)8-9-17(21)26-10-7-11-27(23,24)25;/h12-13,22H,7-11H2,1-6H3,(H,23,24,25);/q;+1/p-1

InChI Key

NWVSKTMYVSTIIO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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